Pphpa

Cytochrome c binding Protein-lipid interactions Fluorescence quenching

Standard zwitterionic fluorescent probes often produce high background in electrostatic protein-membrane interaction studies. Pphpa (CAS 121496-64-8), an acidic pyrene-labeled phosphatidic acid, directly addresses this limitation: • Superior quenching efficiency over PC-based probes in cytochrome c binding assays, enabling precise affinity and kinetic measurements. • Specific substrate for anionic-preferring PLA2 isoforms, providing biologically relevant real-time activity data. • Sensitive excimer-to-monomer (Ie/Im) fluorescence ratio for detecting Ca²⁺- or protein-induced PA domain formation. Supplied with comprehensive analytical documentation to ensure experimental reproducibility.

Molecular Formula C41H57O8P
Molecular Weight 708.9 g/mol
CAS No. 121496-64-8
Cat. No. B039028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePphpa
CAS121496-64-8
Synonyms1-palmitoyl-2-(6-(pyren-1-yl)hexanoyl)-sn-glycero-3-phosphatidic acid
PPHPA
Molecular FormulaC41H57O8P
Molecular Weight708.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
InChIInChI=1S/C41H57O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-38(42)47-30-36(31-48-50(44,45)46)49-39(43)23-17-14-15-19-32-24-25-35-27-26-33-20-18-21-34-28-29-37(32)41(35)40(33)34/h18,20-21,24-29,36H,2-17,19,22-23,30-31H2,1H3,(H2,44,45,46)/t36-/m1/s1
InChIKeyJYNFQYDPRYWMPF-PSXMRANNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pphpa Procurement Guide: Pyrene-Labeled PA Probe


1-palmitoyl-2-(6-(pyren-1-yl)hexanoyl)-sn-glycero-3-phosphatidic acid, commonly designated Pphpa or PPHPA, is a specialized, synthetic, fluorescent phospholipid derivative [1]. As a pyrene-labeled analog of phosphatidic acid (PA), it functions primarily as a molecular probe for studying membrane biophysics, protein-lipid interactions, and enzymatic activity [2]. The compound's defining feature is the pyrene fluorophore attached to the sn-2 acyl chain, enabling sensitive detection via fluorescence spectroscopy, particularly through excimer-to-monomer emission ratios [2].

Why Generic Lipids Cannot Substitute Pphpa in Binding Assays


While many pyrene-labeled phospholipids are commercially available, their headgroup chemistry dictates their specific biological interactions and experimental readouts. Substituting Pphpa (phosphatidic acid) with a probe bearing a different headgroup, such as a phosphocholine (PC) derivative, can lead to entirely different results, especially in assays probing electrostatic protein-membrane interactions or enzyme activity. The specific, quantifiable differentiation of Pphpa lies in its behavior as an acidic phospholipid, which governs its unique quenching efficiency [1] and its function as a substrate for specific phospholipases [2], properties that are not shared by its zwitterionic or other anionic counterparts.

Quantitative Evidence Guide for Pphpa in Membrane Biophysics


Quenching Efficiency: Cytochrome c Binding

The pyrene-labeled phosphatidic acid derivatives PPHPA and PPDPA were quenched more effectively than the corresponding phosphatidylcholines, apparently due to the direct involvement of the acidic head group in binding cyt c [1].

Cytochrome c binding Protein-lipid interactions Fluorescence quenching

Pancreatic PLA2 Preference for Anionic Phospholipids

A study comparing the hydrolysis of various pyrene-labeled phospholipids by porcine pancreatic phospholipase A2 (PLA2) revealed a clear preference for acidic phospholipids. While Pphpa itself was not the direct subject, the study demonstrated that PLA2 preferred acidic phospholipids (like the glycerol and serine analogs, PPHPG and PPHPS) over the zwitterionic phosphatidylcholine analog (PPHPC) [1]. This class-level inference strongly supports Pphpa's role as a superior substrate for this enzyme class compared to PC-based probes.

Phospholipase A2 (PLA2) Enzyme kinetics Substrate specificity

Membrane Packing and Lateral Pressure Determination

The excimer-to-monomer fluorescence emission ratio (Ie/Im), a measure of lipid lateral packing density, has been determined for a series of pyrene-labeled phospholipids in liposomes. This provides a quantitative baseline for Pphpa's behavior in a membrane environment [1]. The reported Ie/Im values for related headgroup analogs were: PPHPE (ethanolamine) = 20.15, PPHPC (choline) = 12.30, PPHPM (phosphatidic acid monomethylester) = 11.80, PPHPG (glycerol) = 10.15, and PPHPS (serine) = 6.95.

Membrane biophysics Lipid packing Lateral pressure

Pphpa Research Applications


Electrostatic Binding of Basic Proteins to Membranes

For researchers studying the membrane interaction of positively charged peripheral proteins (e.g., cytochrome c, certain myristoylated proteins), Pphpa serves as a critical probe. Its documented superior quenching efficiency over phosphatidylcholine analogs [1] in cytochrome c binding assays makes it the preferred choice for designing fluorescence-based experiments to quantify binding affinity and kinetics, where sensitivity to the acidic headgroup is paramount.

Continuous Fluorometric Assays for PLA2

As a pyrene-labeled acidic phospholipid, Pphpa is a suitable substrate for designing assays for phospholipase A2 enzymes that exhibit substrate specificity for anionic lipids. Class-level evidence indicates that PLA2 preferentially hydrolyzes anionic phospholipids over their zwitterionic counterparts like PPHPC [2]. This makes Pphpa a more biologically relevant and effective substrate than PC-based probes for measuring the activity of these specific PLA2 isoforms in a continuous, real-time format.

Membrane Domain Formation & Phase Separation

Pphpa is an essential tool for biophysicists investigating the formation of negatively charged lipid microdomains. The fluorescence properties of its pyrene moiety are exquisitely sensitive to local lipid concentration and organization [3]. By monitoring changes in the excimer-to-monomer (Ie/Im) fluorescence ratio, researchers can detect and quantify Ca2+-induced or protein-induced phase separation and clustering of phosphatidic acid within mixed lipid bilayers, providing insights into critical signaling processes.

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